N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide
Description
N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyclopropyl ring, and an imidazole moiety
Properties
IUPAC Name |
N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-20-11-18-10-12(20)6-7-15(21)19-16(8-9-16)13-4-2-3-5-14(13)17/h2-5,10-11H,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAQNEJXDXBLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCC(=O)NC2(CC2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Imidazole Derivative Formation: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Amide Bond Formation: The final step involves coupling the cyclopropyl-bromophenyl intermediate with the imidazole derivative using amide bond-forming reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form phenol derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenol derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of bromophenyl and imidazole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also contains a cyclopropyl ring and an amide bond but differs in the presence of a sulfonamide group instead of an imidazole ring.
N-(2-bromophenyl)propanamide: Similar in containing a bromophenyl group and an amide bond but lacks the cyclopropyl and imidazole moieties.
Uniqueness
N-[1-(2-bromophenyl)cyclopropyl]-3-(3-methylimidazol-4-yl)propanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a bromophenyl group and an imidazole ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
